Cas no 110298-65-2 (2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-8-methoxy-N,6-dimethyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)-)

2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-8-methoxy-N,6-dimethyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)- structure
110298-65-2 structure
Nome del prodotto:2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-8-methoxy-N,6-dimethyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)-
Numero CAS:110298-65-2
MF:C24H27ClN2O9
MW:522.932186365128
CID:221741
PubChem ID:54693039

2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-8-methoxy-N,6-dimethyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-8-methoxy-N,6-dimethyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)-
    • (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-8-methoxy-N,6-dimethyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
    • 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,1...
    • 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-8-methoxy-N,6-d
    • 2'-N-methyl-8-methoxychlortetracycline
    • (2Z,4S,4aS,5aS,6S,12aS)-7-chloro-4-(
    • 2-Naphthacenecarboxamide, 1,4,4a,5,5a,6,11,12a-octahydro-7-chloro-N,6-dimethyl-4-(dimethylamino)-1,11-dioxo-8-methoxy-3,6,10,12,12a-pentahydroxy-, (4S-(4-alpha,4a-alpha,5a-alpha,6-beta,12a-alpha))-
    • 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-8-methoxy-N,6-dimethyl-1,11-dioxo-, (4S-(4alpha,4aalpha,5aalpha,6beta,12aalpha))-
    • Sch 33256
    • Sch-33256
    • (4S)-7-Chloro-4β-(dimethylamino)-1,4,4aβ,5,5aβ,6,11,12a-octahydro-3,6α,10,12,12aβ-pentahydroxy-8-methoxy-N,6-dimethyl-1,11-dioxo-2-naphthacenecarboxamide
    • 110298-65-2
    • Inchi: InChI=1S/C24H27ClN2O9/c1-23(34)8-6-9-17(27(3)4)19(30)14(22(33)26-2)21(32)24(9,35)20(31)12(8)18(29)13-10(28)7-11(36-5)16(25)15(13)23/h7-9,17,28-29,32,34-35H,6H2,1-5H3,(H,26,33)/t8-,9-,17-,23-,24-/m0/s1
    • Chiave InChI: WQGJHOQATLCJIW-SBAZJYRFSA-N
    • Sorrisi: CNC(C1C(=O)[C@@H](N(C)C)[C@@H]2C[C@H]3C(C(=O)[C@]2(O)C=1O)=C(O)C1C(=CC(=C(Cl)C=1[C@@]3(C)O)OC)O)=O

Proprietà calcolate

  • Massa esatta: 522.14061
  • Massa monoisotopica: 522.140508
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 3
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 177
  • XLogP3: 0

Proprietà sperimentali

  • Densità: 1.62
  • Punto di ebollizione: 745.6°Cat760mmHg
  • Punto di infiammabilità: 404.7°C
  • Indice di rifrazione: 1.701
  • PSA: 176.86
  • LogP: 1.39200
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd